

# Application Notes and Protocols: GS967 in Induced Pluripotent Stem Cell-Derived Cardiomyocytes

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## Compound of Interest

Compound Name: GS967

Cat. No.: B15589792

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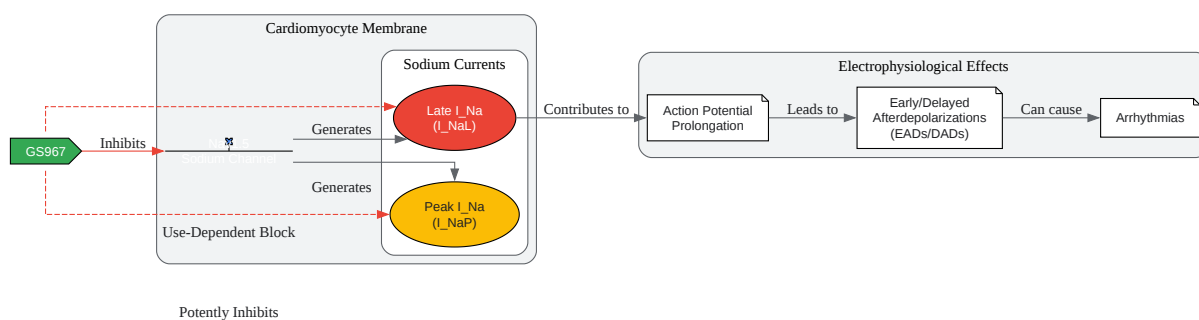
## Introduction

**GS967** is a potent and selective inhibitor of the late sodium current (INaL) in cardiomyocytes. [1][2] This characteristic makes it a valuable tool for studying cardiac electrophysiology and a potential therapeutic agent for arrhythmias associated with enhanced INaL, such as Long QT Syndrome type 3 (LQT3). [3][4] Induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) provide a physiologically relevant human model system for investigating the effects of compounds like **GS967** on cardiac function and for assessing potential anti-arrhythmic efficacy. [3][4] These application notes provide a comprehensive overview of the use of **GS967** in iPSC-CMs, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.

## Mechanism of Action

**GS967** primarily exerts its effects by directly modulating the cardiac sodium channel, Nav1.5. Its principal mechanism is the potent and selective inhibition of the late component of the sodium current (INaL), which is abnormally enhanced in certain pathological conditions. [1][3][4] In addition to inhibiting INaL, **GS967** also exhibits a strong use-dependent block (UDB) of the peak sodium current (INaP). [5][6][7] This dual action is achieved by influencing the channel's gating kinetics, specifically by accelerating the onset of slow inactivation and impairing recovery

from inactivation.[5][6][7] This multifaceted interaction with the sodium channel contributes to its anti-arrhythmic properties by reducing cellular hyperexcitability and preventing triggered arrhythmias.



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Caption: Mechanism of **GS967** action on cardiac sodium channels.

## Data Presentation

The following tables summarize the quantitative effects of **GS967** on iPSC-CMs as reported in the literature.

Table 1: Potency of Use-Dependent Block (UDB) of Peak Sodium Current (I<sub>NaP</sub>) in iPSC-CMs

Compound	IC50 for UDB of INaP (μM)	Reference
GS967	0.07	[5][6][7]
Eleclazine	0.6	[5][6][7]
Ranolazine	7.8	[5][6][7]
Lidocaine	133.5	[5][6][7]
Lacosamide	158.5	[5][6][7]

Table 2: Electrophysiological Effects of **GS967** (300 nmol/L) on iPSC-CMs with a SCN5A-1795insD+/- Mutation

Parameter	Effect of GS967	Reference
Late Sodium Current (INaL)	Reduced	[3][4]
Action Potential Duration	Reduced	[3][4]
Peak Sodium Current (INa) Amplitude	No effect	[3][4]
INa Inactivation	Negative shift in voltage-dependence	[3][4]
Recovery from INa Inactivation	Slowed	[3][4]
Action Potential Upstroke Velocity	Reduced	[3][4]
Delayed Afterdepolarizations (DADs)	Amplitude decreased, activity prevented	[4][8]

## Experimental Protocols

### Protocol 1: Electrophysiological Recording of Sodium Currents in iPSC-CMs using Automated Patch Clamp

This protocol is adapted from studies utilizing high-throughput automated electrophysiology platforms like the SyncroPatch 768PE.[\[5\]](#)[\[6\]](#)[\[7\]](#)

### 1. Cell Preparation:

- Culture iPSC-CMs on appropriate substrates until they form a confluent, spontaneously beating monolayer.
- On the day of the experiment, dissociate the iPSC-CMs into a single-cell suspension using a suitable enzyme (e.g., TrypLE).
- Resuspend the cells in an appropriate external recording solution at a target density for the automated patch-clamp system.

### 2. Solutions:

- External Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To block voltage-gated Ca<sup>2+</sup> channels, 0.5  $\mu$ M nisoldipine can be added.
- Internal Solution (in mM): 10 NaF, 110 CsF, 20 CsCl, 10 EGTA, 10 HEPES. Adjust pH to 7.35 with CsOH.
- **GS967** Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and make serial dilutions in the external solution to achieve the desired final concentrations.

### 3. Automated Patch-Clamp Procedure:

- Prime the microfluidic chips of the automated patch-clamp system with the internal and external solutions.
- Load the iPSC-CM cell suspension into the system.
- Initiate the automated cell capture, sealing, and whole-cell configuration process.
- Exclude cells from analysis if the maximum peak current is less than 300 pA.

### 4. Voltage Protocols:

- Tonic Block of I<sub>NaP</sub>: Hold cells at -120 mV and evoke currents with depolarizing pulses to -10 mV every 5 seconds. This infrequent pulsing minimizes use-dependent effects.
- Use-Dependent Block of I<sub>NaP</sub>: Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at a higher frequency (e.g., 10 Hz) from a holding potential of -120 mV.
- Voltage-Dependence of Inactivation: From a holding potential of -120 mV, apply a series of 500 ms prepulses to potentials ranging from -140 mV to -20 mV, followed by a test pulse to

-10 mV to measure the available INaP.

#### 5. Data Analysis:

- Measure the peak inward current to quantify INaP.
- For UDB, compare the peak current of the first pulse to subsequent pulses in the train.
- Calculate IC50 values by fitting the dose-response curves with a four-parameter logistic equation.

## Protocol 2: Action Potential Recording in iPSC-CMs

This protocol is for measuring the effects of **GS967** on action potential characteristics.

#### 1. Cell Preparation:

- Plate iPSC-CMs at a low density on glass coverslips to allow for the recording of individual cells or small clusters.
- Allow the cells to mature for several days to weeks.

#### 2. Recording:

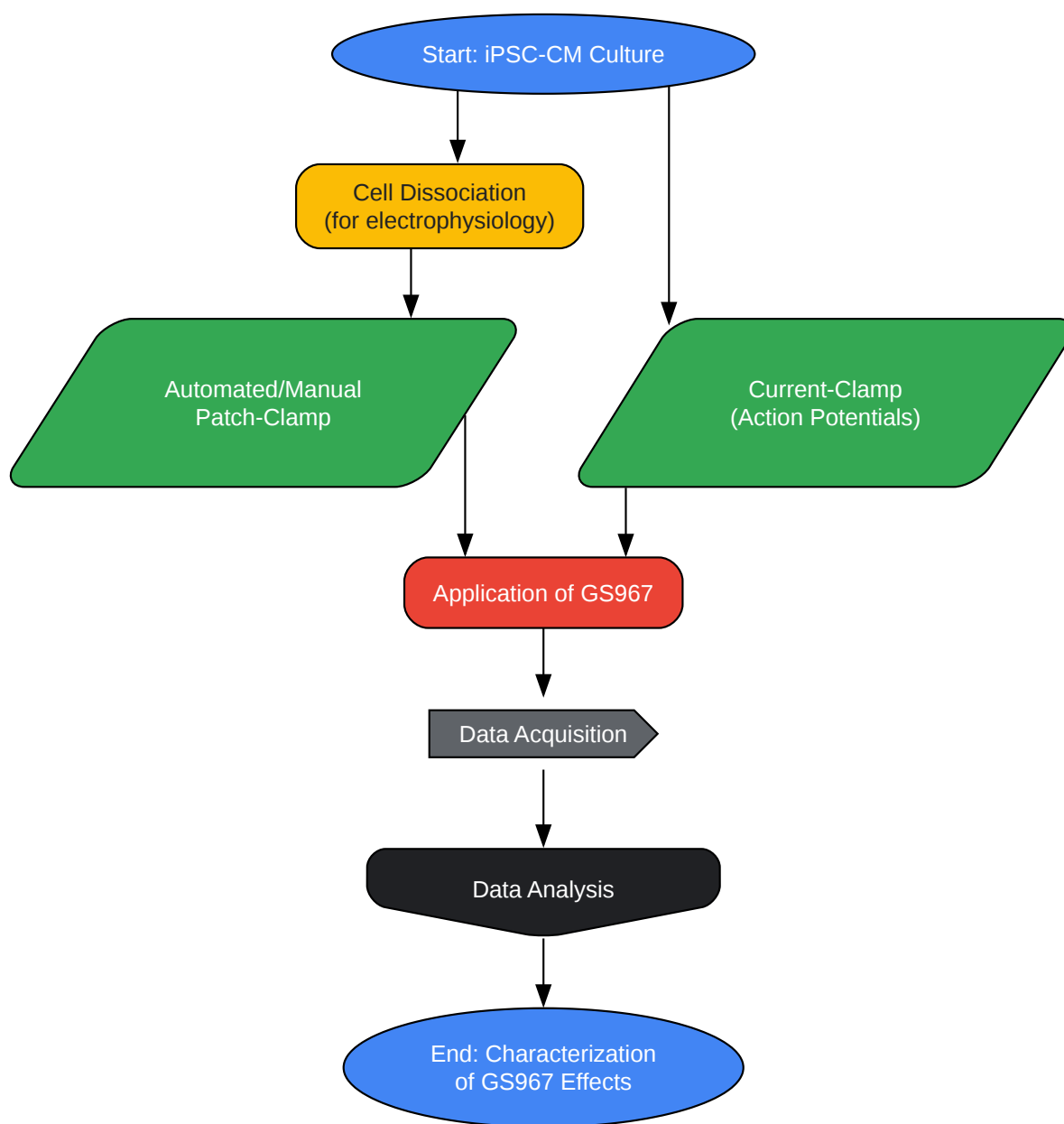
- Use the whole-cell patch-clamp technique in current-clamp mode.
- Use an external solution similar to Protocol 1 and an internal solution formulated to maintain physiological intracellular ion concentrations.
- After establishing a stable recording, perfuse the cells with the control external solution followed by solutions containing increasing concentrations of **GS967**.
- Pace the cells at a physiological frequency (e.g., 1 Hz) to elicit action potentials.

#### 3. Data Analysis:

- Measure key action potential parameters, including:
  - Action Potential Duration at 50% and 90% repolarization (APD50, APD90).
  - Maximum upstroke velocity (dV/dtmax).
  - Resting membrane potential.
  - Action potential amplitude.
- Observe for the presence of early afterdepolarizations (EADs) or delayed afterdepolarizations (DADs).

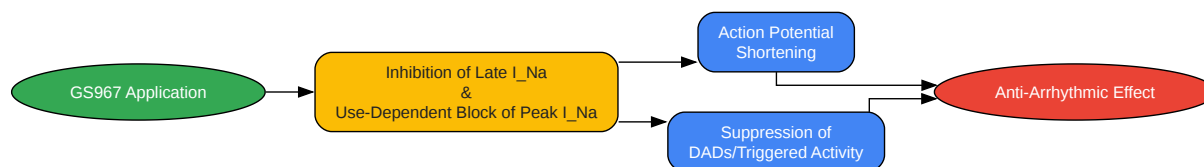
## Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating **GS967** in iPSC-CMs and the logical relationship between its mechanism and observed effects.



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Caption: Experimental workflow for **GS967** evaluation in iPSC-CMs.



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Caption: Logical flow from **GS967** application to anti-arrhythmic effect.

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